2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-Diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound characterized by its unique thiopyran ring structure and multiple functional groups, including amino, nitro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a dicarbonitrile precursor and a sulfur source under basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy groups are added through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino groups are introduced through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso, nitro, or quinone derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiopyran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s unique structure and functional groups make it a candidate for drug discovery and development. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, which are subjects of ongoing research.
Industry
In materials science, this compound could be used in the design of novel polymers, dyes, or electronic materials due to its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which 2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro and amino groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile: Lacks the nitro and methoxy groups, resulting in different chemical reactivity and biological activity.
2,6-Diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile:
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile: Lacks the methoxy groups, which may influence its solubility and reactivity.
Uniqueness
The presence of both nitro and methoxy groups in 2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile imparts unique chemical properties, such as enhanced reactivity in redox reactions and potential for diverse functionalization. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H13N5O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H13N5O4S/c1-23-10-4-3-7(12(20(21)22)13(10)24-2)11-8(5-16)14(18)25-15(19)9(11)6-17/h3-4,11H,18-19H2,1-2H3 |
InChI Key |
WNNKJEAPHLOFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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